molecular formula C18H19N7O7S3 B14992804 7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14992804
M. Wt: 541.6 g/mol
InChI Key: KIRGIRMPUUOEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a β-lactam ring. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each designed to introduce specific functional groups and structural elements. Typical synthetic routes might include:

    Formation of the Pyrazole Ring: This could be achieved through the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the Thiadiazole Ring: This might involve cyclization reactions using thiosemicarbazides and appropriate electrophiles.

    Construction of the β-Lactam Ring: This could be achieved through cyclization reactions involving amines and acyl chlorides.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: Various substitution reactions could occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted pyrazoles or thiadiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Possible applications in developing new antibiotics.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

    Antimicrobial Activity: It could disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: β-lactam antibiotics with similar core structures.

    Cephalosporins: Another class of β-lactam antibiotics.

    Thiadiazoles: Compounds with similar ring structures.

Uniqueness

    Structural Complexity: The combination of multiple functional groups and ring systems.

    Potential Biological Activity: Unique interactions with biological targets due to its complex structure.

Properties

Molecular Formula

C18H19N7O7S3

Molecular Weight

541.6 g/mol

IUPAC Name

7-[3-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N7O7S3/c1-8-20-21-18(35-8)34-7-9-6-33-16-12(15(27)24(16)13(9)17(28)29)19-11(26)3-4-23-5-10(25(30)31)14(22-23)32-2/h5,12,16H,3-4,6-7H2,1-2H3,(H,19,26)(H,28,29)

InChI Key

KIRGIRMPUUOEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CCN4C=C(C(=N4)OC)[N+](=O)[O-])SC2)C(=O)O

Origin of Product

United States

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